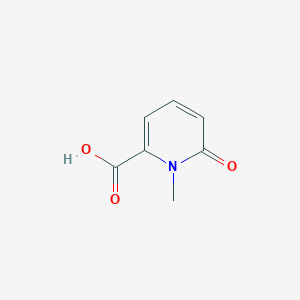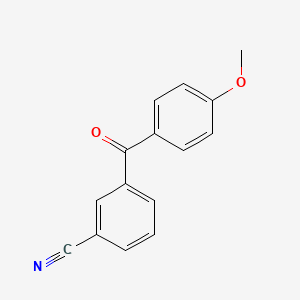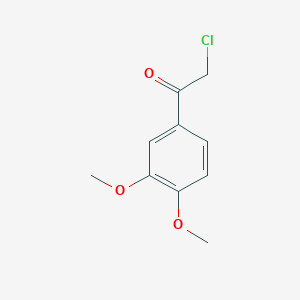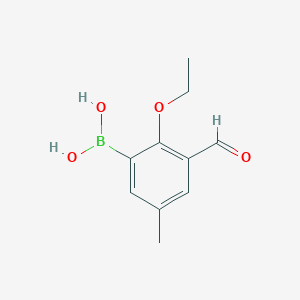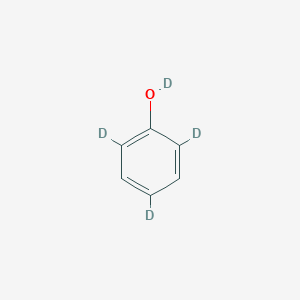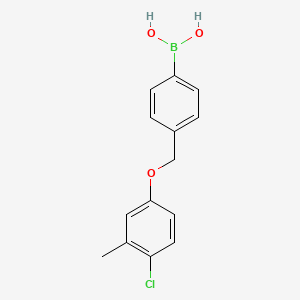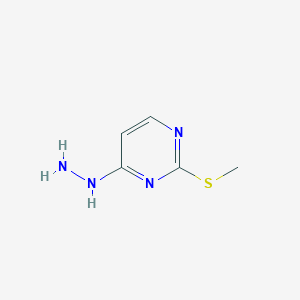
4-Hydrazino-2-(methylsulfanyl)pyrimidine
Descripción general
Descripción
4-Hydrazino-2-(methylsulfanyl)pyrimidine is a chemical compound belonging to the pyrimidine family, which includes many biologically active compounds. It is a centrosymmetric molecule that has been found in both two-dimensional and three-dimensional chains. The molecule contains hydrogen bonds, which allow it to form dimers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine typically involves the reaction of 2-(methylsulfanyl)pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazino-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazino-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)pyrimidine: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
4-Amino-2-(methylsulfanyl)pyrimidine: Similar structure but with an amino group instead of a hydrazino group, leading to different reactivity and biological activity.
4-Hydrazino-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-Hydrazino-2-(methylsulfanyl)pyrimidine is unique due to its hydrazino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new materials and therapeutic agents .
Propiedades
IUPAC Name |
(2-methylsulfanylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAKFIBYJTQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544538 | |
| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104408-29-9 | |
| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q1: What are the key structural features of 4-Hydrazino-2-(methylsulfanyl)pyrimidine as revealed by the research?
A1: The research primarily elucidates the crystal structure of this compound using X-ray crystallography. The key findings are:
- Dimer formation: The molecules form centrosymmetric dimers in the crystal lattice. []
- Hydrogen bonding: These dimers are linked by pairs of N—H⋯N hydrogen bonds. []
- 2D Array: Further N—H⋯N hydrogen bonding interactions extend the structure into a two-dimensional array. []
- Wave-like chains and ring motifs: The 2D array exhibits wave-like supramolecular chains interconnected by R 2 2(8) ring motifs formed through hydrogen bonding. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
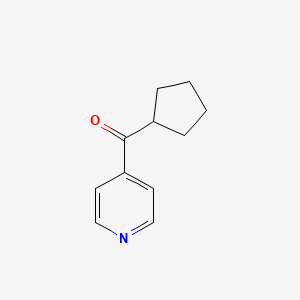
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
